molecular formula C6H14ClNO B3267665 (s)-Piperidin-2-ylmethanol hydrochloride CAS No. 459834-03-8

(s)-Piperidin-2-ylmethanol hydrochloride

Cat. No.: B3267665
CAS No.: 459834-03-8
M. Wt: 151.63 g/mol
InChI Key: XAMUHLXTZRUZDR-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(s)-Piperidin-2-ylmethanol hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom. The compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-Piperidin-2-ylmethanol hydrochloride typically involves the reduction of piperidin-2-one using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is carried out in an appropriate solvent like tetrahydrofuran or ethanol under controlled temperature conditions. The resulting piperidin-2-ylmethanol is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation of piperidin-2-one. This process is conducted in the presence of a catalyst like palladium on carbon under high-pressure hydrogen gas. The product is then purified and converted to its hydrochloride form through acid-base reactions.

Chemical Reactions Analysis

Types of Reactions

(s)-Piperidin-2-ylmethanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form piperidin-2-one using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form piperidine using strong reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group in the compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Thionyl chloride in the presence of a base like pyridine at low temperatures.

Major Products Formed

    Oxidation: Piperidin-2-one

    Reduction: Piperidine

    Substitution: Various substituted piperidine derivatives depending on the reagent used.

Scientific Research Applications

(s)-Piperidin-2-ylmethanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is employed in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Medicine: It serves as a precursor for the development of drugs targeting neurological disorders and other medical conditions.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (s)-Piperidin-2-ylmethanol hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from the compound.

Comparison with Similar Compounds

(s)-Piperidin-2-ylmethanol hydrochloride can be compared with other piperidine derivatives such as:

    Piperidine: A simpler structure with similar basicity but lacking the hydroxyl group.

    Piperidin-2-one: An oxidized form of the compound with different reactivity.

    Piperidin-2-ylmethanol: The non-hydrochloride form with similar properties but different solubility and stability.

The uniqueness of this compound lies in its specific structural features that allow for versatile chemical modifications and applications in various fields.

Properties

IUPAC Name

[(2S)-piperidin-2-yl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c8-5-6-3-1-2-4-7-6;/h6-8H,1-5H2;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMUHLXTZRUZDR-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@@H](C1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(s)-Piperidin-2-ylmethanol hydrochloride
Reactant of Route 2
(s)-Piperidin-2-ylmethanol hydrochloride
Reactant of Route 3
(s)-Piperidin-2-ylmethanol hydrochloride
Reactant of Route 4
(s)-Piperidin-2-ylmethanol hydrochloride
Reactant of Route 5
(s)-Piperidin-2-ylmethanol hydrochloride
Reactant of Route 6
(s)-Piperidin-2-ylmethanol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.